molecular formula C11H20ClNOS B15195793 alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride CAS No. 31634-27-2

alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride

Cat. No.: B15195793
CAS No.: 31634-27-2
M. Wt: 249.80 g/mol
InChI Key: COVXDQIHRLWPCR-UHFFFAOYSA-N
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Description

Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a secondary butylamine group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with thiophene and introduce the methanol group through a series of reactions involving halogenation and substitution. The secondary butylamine group is then introduced through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in similar applications.

    N-Butyl-2-hydroxyethylamine: Another secondary amine with similar functional groups.

    N-Butylethanolamine: A related compound with comparable chemical properties.

Uniqueness

Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

31634-27-2

Molecular Formula

C11H20ClNOS

Molecular Weight

249.80 g/mol

IUPAC Name

2-(butan-2-ylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C11H19NOS.ClH/c1-4-8(2)12-9(3)11(13)10-6-5-7-14-10;/h5-9,11-13H,4H2,1-3H3;1H

InChI Key

COVXDQIHRLWPCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C(C1=CC=CS1)O.Cl

Origin of Product

United States

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